

Introduction: The Strategic Importance of Arylboronic Acids

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Propoxyphenylboronic acid**

Cat. No.: **B065197**

[Get Quote](#)

Arylboronic acids are a class of organoboron compounds that have become indispensable in synthetic chemistry over the past few decades. Their stability, low toxicity, and remarkable reactivity profile make them superior reagents for a variety of chemical transformations. The most prominent of these is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method so revolutionary for its ability to efficiently create carbon-carbon bonds that its developers were awarded the Nobel Prize in Chemistry in 2010.

Among the vast library of available boronic acids, **4-propoxyphenylboronic acid** ($C_9H_{13}BO_3$) offers a unique combination of properties. The propoxy group ($-OCH_2CH_2CH_3$) at the para-position of the phenyl ring modifies the electronic and lipophilic character of the molecule. This functionalization can enhance solubility in organic solvents and influence the reactivity of the boronic acid group, making it a valuable building block for synthesizing complex molecules, particularly in the development of pharmaceuticals and advanced materials.^{[1][2]}

Physicochemical Profile of 4-Propoxyphenylboronic Acid

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. **4-Propoxyphenylboronic acid** is typically a white to off-white crystalline powder, stable under standard laboratory conditions.^[1]

Core Properties

The fundamental identifiers and properties of **4-propoxyphenylboronic acid** are summarized below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₃ BO ₃	[1] [3] [4] [5] [6]
Molecular Weight	180.01 g/mol	[1] [3] [4] [5]
CAS Number	186497-67-6	[1] [3] [4] [5] [6]
Appearance	White to off-white crystalline powder	[1]
Melting Point	123-126 °C (lit.)	[1] [6] [7] [8]
IUPAC Name	(4-propoxyphenyl)boronic acid	[3]

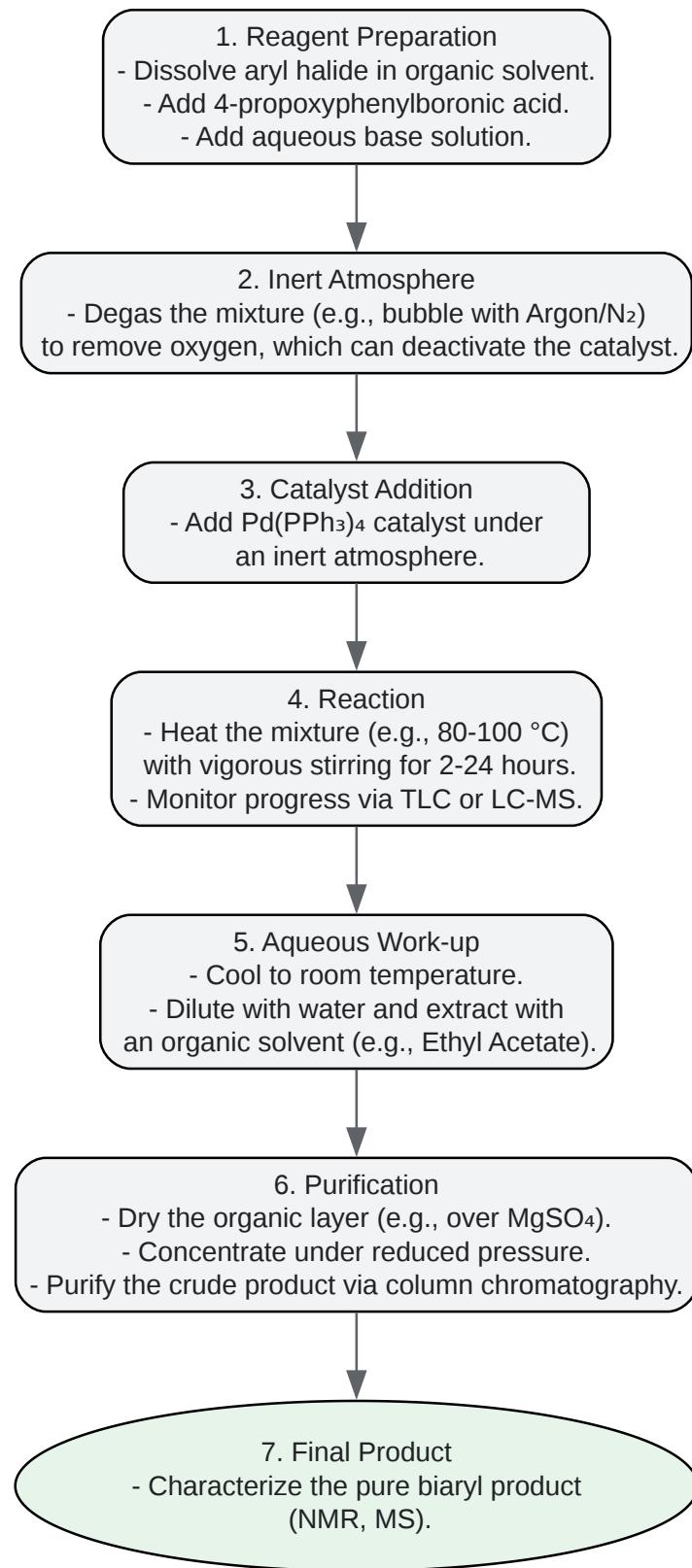
Molecular Structure

The structure of **4-propoxyphenylboronic acid**, featuring a boronic acid group attached to a benzene ring substituted with a propoxy group, is visualized below.

Caption: Chemical structure of **4-propoxyphenylboronic acid**.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound.[\[9\]](#) **4-Propoxyphenylboronic acid** is an excellent substrate for these reactions, serving as the nucleophilic partner to introduce the 4-propoxyphenyl moiety into a target molecule.[\[1\]](#)


Causality of Component Selection:

- Catalyst: A palladium complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is the classic and highly effective catalyst.[\[10\]](#) The palladium cycles between Pd(0) and Pd(II) oxidation states to facilitate the reaction.
- Base: A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium. Common choices include potassium carbonate (K₂CO₃) or cesium

carbonate (Cs_2CO_3), which are effective and compatible with a wide range of functional groups.[10]

- Solvent System: A mixture of an organic solvent (like toluene or 1,4-dioxane) and water is often used. The organic solvent dissolves the reactants, while water helps to dissolve the inorganic base and facilitates the reaction.

The workflow for a typical Suzuki-Miyaura coupling reaction is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 4-Propoxy-1,1'-biphenyl

This protocol describes a representative Suzuki-Miyaura reaction between **4-propoxyphenylboronic acid** and bromobenzene.

Materials:

- **4-Propoxyphenylboronic acid** (1.0 eq)
- Bromobenzene (1.1 eq)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.02 eq)
- Potassium Carbonate (K_2CO_3) (2.0 eq)
- Toluene
- Water
- Ethyl Acetate
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- **Setup:** To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **4-propoxyphenylboronic acid** (1.0 eq) and potassium carbonate (2.0 eq).
- **Solvent and Reagent Addition:** Add toluene and water in a 4:1 ratio (e.g., 8 mL toluene, 2 mL water). Add bromobenzene (1.1 eq) to the mixture.
- **Degassing:** Seal the flask with a septum and bubble argon gas through the stirred mixture for 15-20 minutes. This step is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.

- Catalyst Introduction: Under a positive pressure of argon, add the $\text{Pd}(\text{PPh}_3)_4$ catalyst (0.02 eq). The mixture will typically turn yellow or orange.
- Reaction: Heat the flask in an oil bath to 90 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
- Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
- Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
- Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-propoxy-1,1'-biphenyl product.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **4-propoxyphenylboronic acid**. It is classified as causing skin and serious eye irritation.[\[3\]](#)

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[\[11\]](#)[\[12\]](#)
- Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[\[11\]](#)
[\[13\]](#) Avoid contact with skin and eyes.[\[13\]](#) Wash hands thoroughly after handling.[\[11\]](#)
- First Aid:

- Eyes: In case of contact, immediately rinse cautiously with water for several minutes.[11][12][13]
- Skin: If on skin, wash with plenty of soap and water.[11][13]
- Inhalation: Move the person to fresh air.[11][12][13]
- Storage: Store in a tightly closed container in a dry, well-ventilated place.[4][11]

Conclusion

4-Propoxyphenylboronic acid is a high-value reagent for chemical synthesis, offering a reliable method for incorporating the 4-propoxyphenyl group into complex molecular architectures. Its primary utility in Suzuki-Miyaura cross-coupling reactions makes it a staple in laboratories focused on drug discovery, materials science, and organic chemistry. By understanding its fundamental properties and applying robust, validated protocols, researchers can effectively harness its synthetic potential to advance their scientific goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. CAS 192376-68-4: 3-Fluoro-4-propoxyphenylboronic acid [cymitquimica.com]
- 3. 4-Propoxyphenylboronic Acid | C9H13BO3 | CID 4456490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Propoxyphenylboronic acid - Lead Sciences [lead-sciences.com]
- 5. 4-Propoxyphenylboronic acid | CymitQuimica [cymitquimica.com]
- 6. Boronic acid, (4-propoxyphenyl)- | CAS 186497-67-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. 4-Propoxyphenylboronic acid | 186497-67-6 [chemicalbook.com]

- 8. m.globalchemmall.com [m.globalchemmall.com]
- 9. nbino.com [nbino.com]
- 10. Applications of Suzuki Coupling Reaction [bocsci.com]
- 11. echemi.com [echemi.com]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of Arylboronic Acids]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b065197#4-propoxyphenylboronic-acid-molecular-weight-and-formula\]](https://www.benchchem.com/product/b065197#4-propoxyphenylboronic-acid-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com